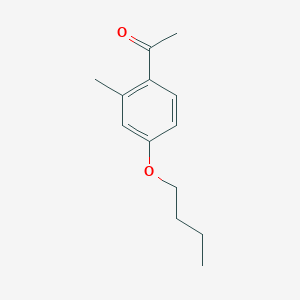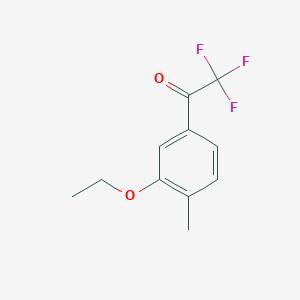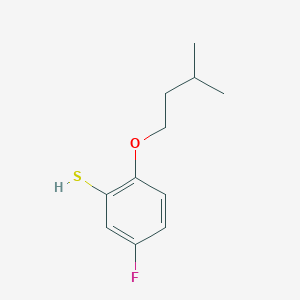
1-(2-Ethylphenyl)-1-cyclopropyl ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-1-cyclopropyl ethanol is an organic compound belonging to the class of alcohols It features a cyclopropyl group attached to the ethanol backbone, with an ethylphenyl substituent on the second carbon of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with cyclopropylcarboxaldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the ketone to the alcohol.
化学反応の分析
Types of Reactions: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(2-Ethylphenyl)-1-cyclopropyl ketone.
Reduction: 1-(2-Ethylphenyl)-1-cyclopropyl alkane.
Substitution: 1-(2-Ethylphenyl)-1-cyclopropyl chloride.
科学的研究の応用
1-(2-Ethylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme activity. Additionally, its hydrophobic cyclopropyl and ethylphenyl groups can interact with lipid membranes, affecting cellular processes.
類似化合物との比較
1-(2-Methylphenyl)-1-cyclopropyl ethanol: Similar structure with a methyl group instead of an ethyl group.
1-(2-Ethylphenyl)-1-propanol: Similar structure with a propanol backbone instead of ethanol.
1-(2-Ethylphenyl)-1-cyclopropyl methanol: Similar structure with a methanol backbone instead of ethanol.
Uniqueness: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is unique due to its specific combination of a cyclopropyl group and an ethylphenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new compounds with tailored functionalities.
特性
IUPAC Name |
1-cyclopropyl-1-(2-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-10-6-4-5-7-12(10)13(2,14)11-8-9-11/h4-7,11,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJGSZPYCKCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)

![4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol](/img/structure/B7991386.png)


